3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-5-METHOXY-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-5-METHOXY-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which is then reacted with various intermediates to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-5-METHOXY-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-5-METHOXY-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-5-METHOXY-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and are studied for their diverse pharmacological properties.
Uniqueness
What sets 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-5-METHOXY-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N4O4/c1-25-21-20(18(31-2)8-11-24-21)22(29)27(23(25)30)15-19(28)26-12-9-17(10-13-26)14-16-6-4-3-5-7-16/h3-8,11,17H,9-10,12-15H2,1-2H3 |
InChI Key |
KVLNQYWALBTXLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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